molecular formula C15H12Cl2N2O2S B5104539 N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea

Cat. No. B5104539
M. Wt: 355.2 g/mol
InChI Key: CQIWSHHXCIVYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea, also known as MDPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDPT belongs to the class of thiourea derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by inhibiting the activity of COX-2. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has also been found to exhibit antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has been found to exhibit antimicrobial activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has several advantages and limitations for lab experiments. One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea is that it exhibits a wide range of biochemical and physiological effects, making it a potential candidate for a variety of scientific research applications. Another advantage of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea is that it is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea is that its mechanism of action is not fully understood, which may limit its potential applications in scientific research.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea. One potential direction is to further investigate its mechanism of action, which may lead to the discovery of new therapeutic targets for various diseases. Another potential direction is to investigate the potential use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea in combination with other drugs for cancer therapy. Finally, further studies are needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea in animal and human studies, which may lead to its potential use as a therapeutic agent in the future.
Conclusion
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activities. Although its mechanism of action is not fully understood, N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has the potential to be a valuable tool for scientific research in the future.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,4-dichlorobenzyl chloride with 1,3-benzodioxole-5-carboxylic acid to form an intermediate, which is then reacted with thiourea to yield N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea. Other methods include the reaction of 3,4-dichloroaniline with 1,3-benzodioxole-5-carboxylic acid followed by the reaction with thiourea.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activities. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c16-11-3-2-10(6-12(11)17)19-15(22)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIWSHHXCIVYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.